[(1,3-dihydro-2-benzofuran-1-yl)methyl](methyl)amine hydrochloride
CAS No.: 2408975-25-5
Cat. No.: VC5386030
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408975-25-5 |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 |
| IUPAC Name | 1-(1,3-dihydro-2-benzofuran-1-yl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO.ClH/c1-11-6-10-9-5-3-2-4-8(9)7-12-10;/h2-5,10-11H,6-7H2,1H3;1H |
| Standard InChI Key | VOWIFDKYQOEFDM-UHFFFAOYSA-N |
| SMILES | CNCC1C2=CC=CC=C2CO1.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,3-dihydro-2-benzofuran scaffold, a bicyclic structure comprising a benzene ring fused to a furan moiety with a saturated dihydrofuran component. The methylamine group is attached via a methylene bridge to the benzofuran core, forming a secondary amine that is stabilized as a hydrochloride salt. Key structural identifiers include:
Physicochemical Characteristics
The compound is a white to off-white crystalline powder with moderate solubility in polar solvents such as water and dimethyl sulfoxide (DMSO). Its stability is optimal at 4°C, though it remains intact at room temperature for short periods .
Synthesis and Purification
Synthetic Pathways
While explicit synthetic details are proprietary, analogous benzofuran derivatives are typically synthesized via:
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Cyclization Reactions: Starting from substituted phenols or catechols, cyclocondensation with diols or epoxides forms the dihydrobenzofuran core .
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Amination: Introduction of the methylamine group via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation .
Analytical Validation
Purity (≥95%) is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry validates the molecular ion peak at m/z 199.68 .
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary measures include using gloves, goggles, and respiratory protection in ventilated environments .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| (1,3-Dihydro-2-benzofuran-5-yl)methanamine HCl | C₉H₁₂ClNO | Positional isomer of amine group |
| [(2,3-Dihydro-1-benzofuran-5-yl)methyl]amine HCl | C₁₀H₁₄ClNO | Saturated furan ring configuration |
Toxicity Profile
Compared to primary amines, secondary amines like this compound exhibit reduced acute toxicity but similar irritation profiles .
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